molecular formula C13H22N2O5S B7099319 N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide

Cat. No.: B7099319
M. Wt: 318.39 g/mol
InChI Key: ARFPIRFZPMPTBJ-UHFFFAOYSA-N
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Description

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide is a complex organic compound that features a pyridine ring substituted with hydroxyethoxy and sulfonamide groups

Properties

IUPAC Name

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S/c1-10(2)12(19-3)9-21(17,18)15-11-4-5-13(14-8-11)20-7-6-16/h4-5,8,10,12,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFPIRFZPMPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CS(=O)(=O)NC1=CN=C(C=C1)OCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the hydroxyethoxy group through nucleophilic substitution. The sulfonamide group is then introduced via sulfonation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield pyridine ketones, while reduction of the sulfonamide group may produce corresponding amines .

Scientific Research Applications

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethoxy and sulfonamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
  • 4,6-Bis(2-hydroxyethoxy)-m-phenylenediamine
  • 3,5-Dimethoxy-2,6-pyridinediamine

Uniqueness

N-[6-(2-hydroxyethoxy)pyridin-3-yl]-2-methoxy-3-methylbutane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted applications .

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